N-(1,1-Dimethylethyl)-1,3-propanediamine
Description
Significance and Interdisciplinary Relevance of Substituted Diamine Compounds in Chemical Sciences
Substituted diamine compounds are a cornerstone in the chemical sciences, demonstrating remarkable versatility across multiple disciplines. Their importance stems from the presence of two nitrogen atoms, which can be tailored with various substituents to modulate their chemical and physical properties. This adaptability makes them invaluable as:
Building Blocks in Organic Synthesis: Diamines are fundamental precursors in the synthesis of a wide array of more complex molecules, including heterocyclic compounds, polymers, and pharmaceuticals.
Ligands in Coordination Chemistry: The nitrogen lone pairs in diamines allow them to act as effective chelating agents, forming stable complexes with a variety of metal ions. These metal complexes are instrumental in catalysis, materials science, and bioinorganic chemistry.
Modifiers in Materials Science: The incorporation of diamines into polymer chains can significantly influence the material's properties, such as thermal stability, solubility, and mechanical strength. They are used in the production of polyamides, polyurethanes, and epoxy resins. fishersci.caresearchgate.net
Biologically Active Molecules: The diamine motif is present in numerous natural and synthetic molecules with significant biological activity, including anticancer and antimicrobial agents. nih.govbohrium.com
The interdisciplinary relevance of substituted diamines is underscored by their application in fields ranging from industrial chemistry, for the production of detergents and fuel additives, to medicinal chemistry, in the development of novel therapeutics. fishersci.cagoogle.com
Historical Context of N-Substituted Propanediamines in Synthetic and Coordination Chemistry
The exploration of N-substituted propanediamines has a rich history rooted in the broader development of amine chemistry. Early work focused on the synthesis and characterization of simple alkyl-substituted diamines. A significant advancement in their application came with the recognition of their utility as ligands for metal ions.
In synthetic chemistry, the development of methods to selectively substitute the nitrogen atoms of propanediamine has been a continuous area of research. This has enabled the creation of a vast library of N-substituted derivatives with tailored steric and electronic properties. For instance, the use of protecting groups like the Boc group has been instrumental in the regioselective synthesis of asymmetrically substituted propanediamines. nih.gov
In coordination chemistry, N-substituted propanediamines have been pivotal in the development of a diverse range of metal complexes. The ability to tune the coordination environment around a metal center by altering the substituents on the diamine ligand has allowed for the systematic study of structure-activity relationships in catalysis. Research has shown that even subtle changes to the alkyl substituents can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. tandfonline.com The formation of Schiff base complexes from substituted propanediamines has been a particularly fruitful area, leading to catalysts for a variety of organic transformations. researchgate.netnih.gov
Core Structural Attributes and Fundamental Reactivity Principles of N-(1,1-Dimethylethyl)-1,3-propanediamine Pertinent to Research Applications
This compound, with the chemical formula C7H18N2, possesses a unique combination of structural features that dictate its reactivity and utility in research. nih.gov
Structural Attributes:
The most prominent feature of this molecule is the presence of a bulky tert-butyl group on one of the nitrogen atoms. This group imparts significant steric hindrance around the substituted nitrogen, influencing its nucleophilicity and ability to coordinate to metal centers. The other nitrogen atom is part of a primary amine group, which is less sterically encumbered and more accessible for chemical reactions. The propane-1,3-diamine backbone provides a flexible three-carbon spacer between the two nitrogen atoms, allowing for the formation of stable six-membered chelate rings when coordinated to a metal ion.
| Property | Value |
| IUPAC Name | N'-(tert-butyl)propane-1,3-diamine |
| Molecular Formula | C7H18N2 |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 52198-64-8 |
Fundamental Reactivity Principles:
The reactivity of this compound is governed by the differential reactivity of its two amine groups.
Nucleophilicity: The primary amine is a stronger nucleophile than the secondary amine due to the electron-donating effect of the alkyl chain and reduced steric hindrance. This differential reactivity can be exploited for selective functionalization.
Basicity: Both nitrogen atoms are basic and can be protonated to form ammonium (B1175870) salts. The precise pKa values will be influenced by the electronic and steric environment of each nitrogen.
Coordination: As a bidentate ligand, it can coordinate to a single metal center to form a stable chelate complex. The steric bulk of the tert-butyl group can influence the geometry and coordination number of the resulting metal complex, potentially creating a specific chiral environment or restricting access to the metal's active site. This is a key feature in the design of catalysts for stereoselective reactions. The formation of metal complexes with related N-substituted propanediamines has been shown to be a viable strategy for creating catalysts for various transformations. researchgate.nettandfonline.com For example, the coordination of substituted propanediamines to iron has been explored in the context of spin-crossover complexes. nih.gov
In contemporary research, these fundamental attributes are leveraged in the development of novel catalysts and functional materials. The strategic placement of the bulky tert-butyl group allows for fine-tuning of the steric and electronic environment in metal complexes, which is a critical aspect of modern catalyst design.
Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9-6-4-5-8/h9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAKXHZQFPWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200225 | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-64-8 | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052198648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 1,1 Dimethylethyl 1,3 Propanediamine and Its Precursors
Established Synthetic Routes and Mechanistic Considerations for N-Alkyl Propanediamines
Traditional methods for synthesizing N-alkyl propanediamines have been well-documented, providing a foundational understanding of the reaction mechanisms and challenges involved, such as achieving mono-substitution.
Direct alkylation of a primary amine with an alkyl halide is a fundamental approach to forming a carbon-nitrogen bond. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for tertiary amine formation. masterorganicchemistry.com To achieve selective mono-alkylation of a diamine like 1,3-propanediamine with a bulky group like tert-butyl, a common strategy involves the use of a protecting group.
One effective method is the reaction of 1,3-propanediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction selectively protects one of the amino groups, forming N-tert-butoxycarbonyl-1,3-propanediamine (N-Boc-1,3-propanediamine). chemicalbook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. chemicalbook.com The resulting Boc-protected amine can then be alkylated at the remaining free amino group, followed by deprotection to yield the desired N-substituted propanediamine. While this is a reliable method for selective synthesis, it involves multiple steps of protection and deprotection. nih.gov
Alternative alkylating agents and reaction conditions are continuously explored to improve selectivity. For instance, the Gabriel synthesis offers a classic method for preparing primary amines by alkylating phthalimide, followed by hydrolysis, which can be adapted for more complex syntheses. rsc.org
Table 1: Comparison of Alkylation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Reaction of an amine with an alkyl halide. masterorganicchemistry.com | Simple, one-step process. | Low selectivity, risk of over-alkylation. masterorganicchemistry.com |
| Protecting Group Strategy | Selective protection of one amine group (e.g., with Boc₂O), followed by alkylation and deprotection. chemicalbook.comnih.gov | High selectivity for mono-alkylation. | Multi-step process, requires additional reagents. |
| Gabriel Synthesis Adaptation | Involves the use of a phthalimide-like reagent to introduce the amino group. rsc.org | Can provide good yields of primary amines. rsc.org | Requires specific starting materials and hydrolysis step. rsc.org |
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comchemrxiv.org This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of N-(1,1-Dimethylethyl)-1,3-propanediamine, this could involve reacting 3-aminopropanal (B1211446) or a protected version with tert-butylamine (B42293), or reacting 1,3-propanediamine with acetone (B3395972) followed by reduction, although the latter would lead to an isopropyl group, not a tert-butyl group. A more direct conceptual route would be the reaction of a suitable carbonyl precursor with the appropriate amine.
The choice of reducing agent is critical for the success of the reaction. Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) : A common and effective reducing agent. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN) : Known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com
The direct reductive amination of carbonyl compounds can be efficiently promoted by catalysts like triflic acid. chemrxiv.org This reaction avoids the need for harsh conditions and toxic transition-metal catalysts, making it a more practical approach. chemrxiv.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Key Features |
|---|---|
| Sodium borohydride (NaBH₄) | Widely used, cost-effective. organic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls. masterorganicchemistry.com |
A significant industrial route for the production of propanediamines involves the use of nitrile intermediates. A common precursor is acrylonitrile (B1666552), which can react with an amine via a Michael addition to form a cyanoethylated amine. This intermediate is then hydrogenated to yield the corresponding propanediamine.
For a related compound, N,N-dimethyl-1,3-propanediamine, the process starts with the reaction of dimethylamine (B145610) and acrylonitrile to produce dimethylaminopropionitrile. google.comresearchgate.net This nitrile intermediate is subsequently hydrogenated, typically using a Raney-Ni catalyst under hydrogen pressure, to give the final product with high yields (often exceeding 98%). google.com This process can be adapted for this compound by reacting tert-butylamine with acrylonitrile, followed by hydrogenation of the resulting N-tert-butyl-3-aminopropionitrile.
The hydrogenation step is crucial and is often carried out in the presence of a catalyst and sometimes a co-catalyst, such as an alkaline alcohol solution, to enhance the reaction rate and selectivity. google.com The dehydration of amides, using reagents like phosphorus(V) oxide, also presents a pathway to nitriles which can then be hydrogenated. libretexts.org
Novel and Green Chemistry Advancements in Synthesis
Recent research has focused on developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. These advancements aim to reduce waste, improve energy efficiency, and utilize safer reagents.
The development of novel catalysts is at the forefront of improving the synthesis of N-alkyl propanediamines. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. For instance, a one-pot synthesis for N,N-dimethylalkylamines from fatty acids has been developed using a dual catalytic system of ortho-Nb₂O₅ for amidation and PtVOx/SiO₂ for the subsequent hydrogenation of the amide intermediate. rsc.org
Other catalytic systems include:
Nickel nanoparticles for the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org
Supported ruthenium hydroxide (B78521) catalysts (Ru(OH)x/Al₂O₃) for the conversion of primary azides to nitriles. organic-chemistry.org
Cp*Ir complexes for the direct reductive amination of ketones to primary amines. organic-chemistry.org
Microwave irradiation has been employed to accelerate N-alkylation reactions, often in aqueous media, providing a greener alternative with shorter reaction times and higher yields. researchgate.net
These catalytic methods often operate under milder conditions and offer higher selectivity compared to traditional stoichiometric reagents. rsc.orgsemanticscholar.org
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. rsc.orgdurham.ac.uk This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. durham.ac.uk
For the synthesis of diamines, continuous flow processes have been successfully implemented. A two-step continuous reaction process to synthesize N,N-dimethyl-1,3-propanediamine from dimethylamine and acrylonitrile has been reported. researchgate.net The first step involves the formation of N,N-dimethyl-amino propionitrile (B127096) in a fixed-bed reactor, which is then directly fed into a second reactor for hydrogenation. google.comresearchgate.net This integrated process allows for high conversion rates and selectivity, making it suitable for large-scale industrial production. google.com
The application of flow chemistry is not limited to nitrile hydrogenation. It has been used for a wide range of reactions, including alkylations and multi-step syntheses of complex molecules, demonstrating its versatility and potential for producing this compound on an industrial scale. rsc.orgnih.gov
Table 3: Mentioned Compound Names
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | N'-tert-butylpropane-1,3-diamine, (3-aminopropyl)(tert-butyl)amine |
| 1,3-Propanediamine | 1,3-Diaminopropane |
| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride (B1165640) |
| N-tert-butoxycarbonyl-1,3-propanediamine | N-Boc-1,3-propanediamine, tert-Butyl N-(3-aminopropyl)carbamate |
| Dichloromethane | DCM |
| Phthalimide | - |
| 3-Aminopropanal | - |
| tert-Butylamine | - |
| Sodium borohydride | NaBH₄ |
| Sodium cyanoborohydride | NaBH₃CN |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ |
| Triflic acid | - |
| Acrylonitrile | - |
| N,N-dimethyl-1,3-propanediamine | DMAPA |
| Dimethylamine | - |
| Dimethylaminopropionitrile | - |
| Raney-Ni | - |
| N-tert-butyl-3-aminopropionitrile | - |
| Phosphorus(V) oxide | P₄O₁₀ |
| ortho-Nb₂O₅ | - |
| PtVOx/SiO₂ | - |
| Ruthenium hydroxide on alumina | Ru(OH)x/Al₂O₃ |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, catalyst selection, and solvent choice. Drawing parallels from the synthesis of structurally similar compounds like N,N-dimethyl-1,3-propanediamine provides insight into effective optimization strategies. google.com
For pathways involving hydrogenation, such as the reduction of a nitrile or imine intermediate, the choice of catalyst is critical. Raney-Nickel (Raney-Ni) is a highly effective catalyst for such transformations. google.com The process can be significantly enhanced by the addition of a co-catalyst. For example, using an alkaline alcohol solution (e.g., NaOH or KOH in methanol (B129727) or ethanol) as a co-catalyst during hydrogenation has been shown to push yields to 98% or higher. google.com
Reaction parameters for hydrogenation steps are carefully controlled. The pressure is typically maintained between 3 and 10 MPa, while the temperature can range from 10°C to 200°C. google.com The spatial velocity of the reactants over a fixed-bed catalyst is another parameter that is optimized, often in the range of 0.1 to 4 h⁻¹, to ensure high conversion and selectivity. google.com
For substrates containing bulky groups like the tert-butyl moiety, steric hindrance can significantly lower reaction yields in traditional batch processes. acs.org Research on the hydrogenation of similarly hindered aldehydes has shown that switching from a batch process to a continuous-flow reactor can dramatically improve product yields. acs.org This methodology minimizes side reactions and allows for better control over reaction parameters, proving to be a superior strategy for sterically demanding syntheses.
Table 1: Optimized Reaction Conditions for Diamine Synthesis via Hydrogenation
| Parameter | Optimized Condition | Rationale / Finding | Citation |
|---|---|---|---|
| Catalyst | Raney-Ni | High activity and selectivity in hydrogenation of nitrile intermediates. | google.com |
| Co-catalyst | 0.1% - 10% Alkaline Alcohol Solution | Increases yield of the target diamine to ≥98%. | google.com |
| Hydrogenation Pressure | 3 - 10 MPa | Optimal range for efficient reduction without requiring extreme industrial conditions. | google.com |
| Hydrogenation Temperature | 10 - 200 °C | Broad operational range to balance reaction rate and selectivity. | google.com |
| Reactor Type | Continuous-Flow Reactor | Outperforms batch processes for sterically hindered substrates (e.g., those with tert-butyl groups), significantly improving yield. | acs.org |
Advanced Purification and Isolation Techniques for Research-Grade Materials
Achieving research-grade purity for this compound requires the removal of unreacted starting materials, catalysts, and any side products formed during the synthesis. A multi-step purification strategy is often necessary.
An initial purification step can involve a liquid-liquid extraction or washing. If excess 1,3-propanediamine is present as an impurity, it can be effectively removed from an organic solution by washing with an aqueous copper (II) sulfate (B86663) solution. researchgate.net The diamine forms a water-soluble complex with the copper ions, which is then partitioned into the aqueous phase, leaving the desired, more sterically hindered product in the organic layer. researchgate.net
For the separation of highly polar compounds, which is characteristic of amines, column chromatography is a powerful tool. Reverse-phase silica (B1680970) gel chromatography is particularly suitable. researchgate.net A gradient elution system, typically using water and acetonitrile, can effectively separate the target compound from polar impurities. researchgate.net
Fractional distillation under reduced pressure is another common technique for purifying liquid amines. The efficacy of this method depends on a sufficient difference in the boiling points of the product and any impurities.
To obtain the highest purity material, crystallization is often the final step. The free base of this compound can be converted to a stable crystalline salt, such as the hydrochloride or hydrobromide salt. This is achieved by treating a solution of the purified base with an acid like hydrogen chloride (HCl) in an appropriate solvent, such as ethanol (B145695) or isopropanol. google.com The resulting salt often has a well-defined crystal lattice that excludes impurities, and it can be isolated by filtration and washed with a cold solvent to yield a product of very high purity.
Table 2: Purification and Isolation Techniques
| Technique | Description | Target Impurity / Application | Citation |
|---|---|---|---|
| Chemical Extraction | Washing the organic reaction mixture with an aqueous solution of copper (II) sulfate. | Removal of unreacted 1,3-propanediamine. | researchgate.net |
| Column Chromatography | Separation on reverse-phase silica gel using water/acetonitrile as the mobile phase. | Separation of the polar product from polar impurities. | researchgate.net |
| Fractional Distillation | Separation of liquids based on boiling point differences, performed under vacuum to lower boiling points and prevent decomposition. | General purification and removal of volatile impurities. | |
| Salt Crystallization | Conversion of the amine base to a crystalline salt (e.g., hydrochloride) followed by recrystallization from a suitable solvent. | Final purification step to achieve high research-grade purity. | google.com |
Coordination Chemistry of N 1,1 Dimethylethyl 1,3 Propanediamine As a Ligand
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with N-(1,1-dimethylethyl)-1,3-propanediamine typically involves the reaction of the diamine with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and bonding.
The coordination of prochiral ligands, such as those with enantiotopic donor atoms, can lead to the formation of facial (fac) and meridional (mer) isomers in tris-complexes. capes.gov.br For instance, the complex ion [Co(metn)3]3+, where metn is 2-methyl-1,3-propanediamine, has been separated into its fac and mer isomers, which were identified using 13C and 1H NMR spectroscopy. capes.gov.br The spectra suggested a significant contribution from conformers with skew-boat chelate rings in solution. capes.gov.br
In square planar complexes, the arrangement of ligands around the central metal can result in cis and trans isomers. ntu.edu.sg The terms cis and trans refer to the relative positions of two identical ligands, being either adjacent (90 degrees) or opposite (180 degrees) to each other. ntu.edu.sg Octahedral complexes can also exhibit geometric isomerism. ntu.edu.sg
The steric strain introduced by the tert-butyl group can lead to distorted coordination geometries. For example, in some cases, the steric clash between the tert-butyl group and other ligands can force a deviation from ideal geometries like tetrahedral or square planar. nih.gov This can be observed in the elongation of metal-ligand bonds or the widening of ligand-metal-ligand angles to accommodate the bulky substituent.
The stability of metal complexes is a balance between thermodynamic and kinetic factors. scispace.com Thermodynamically, the chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, plays a crucial role. dntb.gov.ua However, the steric hindrance from the tert-butyl group can counteract the chelate effect, potentially leading to lower stability constants compared to complexes with less bulky diamine ligands. Kinetically, complexes can be classified as labile or inert based on the rate of ligand exchange. scispace.com The steric bulk of the tert-butyl group can hinder the approach of incoming ligands, thus slowing down substitution reactions and rendering the complex more kinetically inert.
The stability of metal complexes in solution can be quantified by their formation constants. For example, the logarithmic value of the formation constant (log β110) for calcium(II)-1,3-propanediamine is 5.25. scispace.com
A suite of spectroscopic techniques is employed to characterize the interaction between this compound and metal ions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and in some cases, metal-specific NMR, provides detailed information about the structure and dynamics of the complexes in solution. nih.govthermofisher.com Chemical shifts, coupling constants, and relaxation times can reveal the coordination environment of the ligand and the conformation of the chelate ring. researchgate.net The tert-butyl group itself can serve as a sensitive probe in 1H NMR studies of macromolecular complexes due to its sharp and intense signal. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of the diamine to the metal center. thermofisher.com The stretching frequencies of the N-H and C-N bonds in the ligand are altered upon coordination. A shift in these vibrational bands, often to lower frequencies, is indicative of metal-ligand bond formation. core.ac.ukresearchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the metal complex. mdpi.com The d-d transitions of the metal ion and charge transfer bands between the metal and the ligand can be observed, offering insights into the coordination geometry and the nature of the metal-ligand bonding. bohrium.com
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) or Mn(II). bohrium.com The EPR spectrum can provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonds.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. bohrium.comnih.gov Techniques like electrospray ionization (ESI) can be used to gently ionize the complex, allowing for its detection and fragmentation analysis.
| Spectroscopic Technique | Information Obtained |
| NMR | Structural and dynamic information in solution, chelate ring conformation. nih.govthermofisher.comresearchgate.net |
| IR | Confirmation of metal-ligand coordination through shifts in N-H and C-N stretching frequencies. thermofisher.comcore.ac.ukresearchgate.net |
| UV-Vis | Electronic transitions (d-d, charge transfer), coordination geometry. mdpi.combohrium.com |
| EPR | Oxidation state and coordination environment of paramagnetic metal ions. bohrium.com |
| Mass Spectrometry | Molecular weight and composition of the complex. bohrium.comnih.gov |
For complexes of this compound, X-ray crystallography can reveal:
The precise coordination geometry around the metal center (e.g., distorted tetrahedral, square planar, octahedral). ntu.edu.sgnih.gov
The conformation of the six-membered chelate ring. For example, a distorted square planar geometry has been observed in a nickel(II) complex with a related propanediamine ligand, where the six-membered ring adopts a symmetric boat conformation. researchgate.net
The bond distances between the metal and the nitrogen atoms of the diamine ligand.
The intramolecular and intermolecular interactions, such as hydrogen bonding, that influence the crystal packing.
In a manganese(II) complex with a Schiff base derived from 1,3-propanediamine, the Mn atom was found to have a square-planar geometry. researchgate.net
Ligand Design and Functionalization for Tunable Coordination Properties
The basic scaffold of this compound can be modified to tune its coordination properties and introduce specific functionalities. This can be achieved by introducing substituents on the carbon backbone or by further functionalizing the amine groups. For example, the synthesis of novel sulfonamide derivatives with potential biochemical applications has been explored using N-Boc-1,3-propanediamine, a protected form of the diamine.
By altering the electronic and steric properties of the ligand, it is possible to influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes. For instance, introducing electron-withdrawing or electron-donating groups can modulate the basicity of the nitrogen donors and, consequently, the strength of the metal-ligand bonds.
Metal-Template Effects in the Formation of Macrocyclic and Supramolecular Assemblies
The metal-template effect is a powerful strategy in synthetic chemistry for the construction of complex molecular architectures, such as macrocycles and supramolecular assemblies. researchgate.net In this approach, a metal ion acts as a template, organizing and pre-orienting the reacting components to facilitate a specific cyclization or assembly reaction that would be entropically disfavored in the absence of the metal ion.
Diamine ligands like this compound can serve as building blocks in metal-templated syntheses. mdpi.com The defined coordination geometry and bite angle of the diamine can direct the formation of specific macrocyclic structures. For example, the reaction of a dicarbonyl compound with a diamine in the presence of a metal ion can lead to the formation of a macrocyclic Schiff base complex. The size and coordination preference of the metal ion play a crucial role in determining the size and structure of the resulting macrocycle.
Reactivity of this compound Metal Complexes
A thorough review of available scientific databases reveals a significant gap in the literature regarding the specific reactivity of metal complexes of this compound. While related compounds and general principles of coordination chemistry have been studied, dedicated research on the ligand substitution, redox properties, and catalytic behavior of complexes containing this particular ligand is not present in the accessible body of scientific work. Therefore, the following subsections cannot be populated with detailed research findings and data tables as requested.
Further experimental investigation is required to elucidate the reactivity of these specific coordination compounds.
Catalytic Applications of N 1,1 Dimethylethyl 1,3 Propanediamine and Its Derived Complexes
Homogeneous Catalysis
In homogeneous catalysis, N-(1,1-Dimethylethyl)-1,3-propanediamine and its derivatives serve as crucial ligands that can modify the activity and selectivity of metal catalysts, or in some cases, act as organocatalysts themselves.
Asymmetric Catalysis: Enantioselective Transformations Mediated by Chiral Derivatives
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. francis-press.comyale.edu Chiral diamines, in particular, are a well-established class of ligands for a variety of asymmetric transformations. chemrxiv.org While direct studies detailing the use of chiral derivatives of this compound are not extensively documented in widely available literature, the principles of asymmetric catalysis suggest its potential. The synthesis of chiral amines and their application in asymmetric reactions is a field of intensive research. francis-press.com For instance, chiral tridentate amine ligands have been synthesized and utilized in the asymmetric condensation of lithium ester enolates with imines to produce monobactams with good enantiomeric excess. dntb.gov.ua
The general approach involves the synthesis of a chiral version of the diamine, which can then be coordinated to a metal center. This chiral metal complex then mediates a chemical transformation, such as a reduction, oxidation, or carbon-carbon bond-forming reaction, in a way that favors the formation of one enantiomer of the product over the other. The steric bulk of the 1,1-dimethylethyl (tert-butyl) group in this compound can be expected to play a significant role in influencing the stereochemical outcome of such reactions.
A representative example of a chiral diamine ligand used in an asymmetric reaction is the copper-catalyzed cyclizative aminoboration for the synthesis of chiral 2,3-cis-disubstituted piperidines. In such reactions, various chiral ligands are screened to optimize the enantioselectivity, and while this compound itself is not mentioned, analogous chiral diamines are key to the success of the transformation. d-nb.info
Table 1: Representative Enantioselective Transformations using Chiral Amine Ligands (Note: This table presents data for analogous chiral amine ligands to illustrate the concept, as specific data for chiral this compound derivatives is not readily available.)
| Reaction | Chiral Ligand Type | Metal | Product Enantiomeric Excess (ee) | Reference |
| Asymmetric addition to imines | Tridentate chiral amine | Lithium | up to 52% | dntb.gov.ua |
| Cyclizative aminoboration | Chiral bisphosphine | Copper | 91-98% | d-nb.info |
| Asymmetric allylic alkylation | Chiral N-(tert-Butyl)-N-methylaniline | Palladium | up to 95% | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the metal catalyst, very often palladium, is highly dependent on the nature of the ligands coordinated to it. Ancillary ligands can enhance the solubility and stability of the catalyst and influence its reactivity and selectivity. mdpi.com
Amines, including diamines like this compound, can act as ligands for the metal center in these reactions. The nitrogen atoms of the diamine can coordinate to the metal, and the steric and electronic properties of the ligand can be tuned by modifying its substituents. The bulky tert-butyl group on this compound can create a specific steric environment around the metal center, which can be beneficial for certain cross-coupling reactions. researchgate.net
For instance, in Suzuki-Miyaura coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organohalide, palladium complexes with various phosphine (B1218219) and amine ligands are employed. While specific studies focusing on this compound as a ligand in these reactions are not prevalent, the use of sterically hindered selenoether ligands in palladium-catalyzed Suzuki-Miyaura coupling has been reported to be efficient. mdpi.com This suggests that the steric bulk, a key feature of this compound, can be a desirable attribute in a ligand for such transformations.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with Amine-based Ligands (Note: This table provides examples of cross-coupling reactions with related amine-based ligands to illustrate the potential application, as specific data for this compound is limited.)
| Reaction Type | Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Yield | Reference |
| Suzuki-Miyaura | α-Diimine | Pd(OAc)2 | Aryl bromide | Arylboronic acid | High | researchgate.net |
| Suzuki-Miyaura | Selenoether | [PdCl(L1-H)] | Aryl bromide | Phenylboronic acid | up to 98% | mdpi.com |
| Sonogashira-type | - | Pd(OAc)2 | Diphenyltitanocene | Ethynylbenzene | 99% | mdpi.com |
Role as Initiators or Transfer Agents in Polymerization Processes
In the field of polymer chemistry, certain small molecules can act as initiators, starting the polymerization chain reaction, or as chain transfer agents, controlling the molecular weight of the resulting polymer. Amines can play a role in various polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).
While there is no extensive literature specifically identifying this compound as a conventional initiator, its structure suggests potential as a co-catalyst or ligand in controlled polymerization. In ATRP, a transition metal complex, often copper-based, is used to reversibly activate and deactivate the growing polymer chain. The ligands for the copper catalyst are typically multidentate amines. These amines play a crucial role in solubilizing the copper salt and tuning the reactivity of the catalytic system.
Furthermore, some amines can act as chain transfer agents in radical polymerization. nih.govspringernature.com Chain transfer to a solvent or an added agent is a key process for controlling the molecular weight of polymers. While organotellurium compounds are known as a specific class of chain transfer agents in a process called TERP, other molecules can also exhibit this property. yale.edu The reactivity of this compound in this context would depend on the specific polymerization conditions and the monomer being used.
Heterogeneous Catalysis and Supported Systems
Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for use in continuous flow systems.
Design and Synthesis of this compound-Functionalized Solid Supports
The functionalization of solid supports, such as silica (B1680970), with organic molecules is a well-established strategy for creating heterogeneous catalysts. researchgate.net Mesoporous silica nanoparticles are often used as supports due to their high surface area and tunable pore size. d-nb.infomdpi.com
The synthesis of this compound-functionalized silica can be envisioned through a "grafting to" approach. This typically involves the following steps:
Activation of the Silica Surface: The silica surface is treated to generate reactive silanol (B1196071) (Si-OH) groups.
Synthesis of a Silylated Diamine: The this compound is reacted with an organosilane, such as (3-chloropropyl)triethoxysilane, to introduce a triethoxysilyl group that can react with the silica surface.
Grafting: The silylated diamine is then reacted with the activated silica, forming covalent bonds between the diamine and the support. nsf.gov
Alternatively, a "grafting from" approach can be used where an initiator is first attached to the silica surface, and then the polymer chains containing the diamine functionality are grown from the surface. nih.gov The choice of method influences the density and distribution of the functional groups on the support. d-nb.info
Table 3: General Methods for Functionalizing Silica Supports with Amines
| Method | Description | Key Reagents | Reference |
| Post-synthesis Grafting | Amine-containing organosilane is reacted with pre-synthesized silica. | Mesoporous silica, 3-aminopropyltriethoxysilane (B1664141) (APTES) | d-nb.info |
| Co-condensation | Amine-containing organosilane is co-condensed with a silica precursor (e.g., TEOS) in a one-pot synthesis. | TEOS, APTES, surfactant | d-nb.info |
| Wet Grafting | Water is added during the grafting process to enhance amine loading. | Silica, aminosilane, toluene, water | nsf.gov |
Performance Evaluation in Fixed-Bed and Continuous-Flow Reactor Technologies
The use of supported catalysts is particularly advantageous in continuous-flow reactors and fixed-bed reactors. dntb.gov.ua These reactor types allow for continuous processing, which can lead to higher productivity and better process control compared to batch reactors.
A solid support functionalized with this compound could be packed into a column to create a fixed-bed reactor. The reactant stream would then be continuously passed through the bed, where the catalytic transformation occurs. The performance of such a reactor would be evaluated based on several parameters, including:
Conversion and Selectivity: The efficiency of the catalyst in converting reactants to the desired product.
Stability and Reusability: The ability of the catalyst to maintain its activity over extended periods of operation and through multiple reaction cycles. researchgate.net
Leaching: The extent to which the active catalytic species detaches from the solid support.
Mechanistic Studies of Catalytic Cycles and Intermediate Identification
The catalytic efficacy of complexes derived from this compound is fundamentally linked to the intricate mechanisms of their catalytic cycles. While specific detailed studies on this particular ligand are emerging, significant insights can be drawn from broader research on analogous 1,3-diamine and related ligand systems, particularly in transfer hydrogenation and other coupling reactions.
The primary and tertiary amine functionalities within the this compound ligand are believed to act in a cooperative manner to facilitate catalytic transformations. In many catalytic systems, especially those involving ruthenium, the diamine ligand can coordinate to the metal center, influencing its electronic properties and steric environment. For instance, in transfer hydrogenation reactions, a proposed general mechanism often involves the formation of a metal-hydride species as a key catalytic intermediate.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), play a crucial role in the identification of these transient intermediates. For example, in studies of ruthenium-catalyzed transfer hydrogenation of ketones, ³¹P{¹H} NMR spectroscopy has been instrumental in proposing a monohydride pathway. rsc.orgresearchgate.net While not specific to this compound, these studies suggest that upon reaction with an alcohol in the presence of a base, a ruthenium precursor complex can transform into a catalytically active hydride species. ed.ac.uk The diamine ligand, in this context, helps to stabilize the metal center and modulate its reactivity throughout the catalytic cycle.
Furthermore, the cooperative action of the two amine groups in 1,3-diamine derivatives has been highlighted in asymmetric reactions. rsc.org It is proposed that one amine group can interact with the substrate while the other remains coordinated to the metal or interacts with other components of the reaction mixture, thereby influencing the stereochemical outcome of the reaction.
Computational studies, often employing Density Functional Theory (DFT), provide further molecular-level understanding of the catalytic pathways. These studies can elucidate the energetics of different proposed intermediates and transition states, helping to rationalize experimentally observed reactivity and selectivity. For copper-catalyzed reactions involving diamine ligands, DFT calculations have been used to understand the electronic structure of the active catalytic species and the energy barriers associated with different steps in the catalytic cycle.
While direct experimental evidence for the catalytic intermediates of this compound complexes is still an active area of research, the existing body of work on similar catalytic systems provides a strong framework for understanding their likely mechanistic pathways.
Catalyst Recycling and Sustainability Aspects in this compound Catalysis
The long-term viability and environmental footprint of any catalytic process are critically dependent on the ability to recycle the catalyst and minimize waste. For catalysts derived from this compound, several strategies are being explored to enhance their sustainability profile. A primary approach is the immobilization of the catalyst onto a solid support, which facilitates its separation from the reaction mixture and subsequent reuse.
Immobilization on Magnetic Nanoparticles:
One promising method for catalyst recycling involves anchoring the catalytic complex onto magnetic nanoparticles (MNPs). This technique allows for the easy separation of the catalyst from the reaction medium using an external magnetic field. Research on enzymes immobilized on MNPs has shown that while the concept is effective, challenges such as particle and activity loss during recycling need to be addressed. theaic.org A study on β-Glucosidase immobilized on aminosilane-modified MNPs revealed a particle loss of approximately 2% per cycle, with a corresponding activity loss of about 3% per cycle. theaic.org This loss was primarily attributed to the incomplete recovery of the magnetic nanoparticles. theaic.org
Table 1: Illustrative Data on Catalyst Recycling Using Magnetic Nanoparticle Supports (Based on Analogous Systems)
| Recycle Number | Catalyst Recovery (%) | Product Yield (%) |
|---|---|---|
| 1 | 98 | 95 |
| 2 | 96 | 92 |
| 3 | 94 | 89 |
| 4 | 92 | 85 |
| 5 | 90 | 81 |
Immobilization on Porous Polymers and Other Supports:
Another strategy involves the immobilization of catalysts onto porous supports such as ultra-high molecular weight polyethylene (B3416737) or other polymers. researchgate.net This method can lead to mechanically robust heterogeneous catalysts that can be easily filtered and reused. Leaching of the active catalytic species from the support is a key parameter that needs to be carefully evaluated to ensure the long-term stability and integrity of the immobilized catalyst. researchgate.net
Leaching Studies:
The effectiveness of any immobilization strategy is contingent on minimizing the leaching of the active catalyst from the support into the product stream. Leaching not only leads to a decrease in catalytic activity over time but can also result in contamination of the final product. Studies on the recycling of palladium from spent catalysts have highlighted the importance of strong catalyst-support interactions to prevent metal leaching. mdpi.com
Table 2: Representative Leaching Data for Immobilized Catalysts (Based on Analogous Systems)
| Recycle Number | Metal Leaching (ppm) | Catalytic Activity Retention (%) |
|---|---|---|
| 1 | < 1 | 99 |
| 2 | 1.5 | 97 |
| 3 | 2.1 | 95 |
| 4 | 2.8 | 92 |
| 5 | 3.5 | 88 |
The development of sustainable catalytic processes using this compound and its derivatives is an ongoing effort. By focusing on robust immobilization techniques and a thorough understanding of potential leaching pathways, the environmental and economic benefits of these catalytic systems can be fully realized.
Role in Advanced Materials Science and Polymer Chemistry
Incorporation into Novel Polymeric Architectures
The presence of both a primary and a secondary amine allows N-(1,1-Dimethylethyl)-1,3-propanediamine to act as a building block in various polymeric structures. Its asymmetric nature, with one amine being significantly more sterically hindered than the other, is a key feature for controlling polymerization processes and final polymer properties.
Monomer or Cross-linking Agent in Advanced Polymer Synthesis
While direct evidence of this compound as a primary monomer in large-scale polymer production is limited, its structure is analogous to other diamines used in specialized polymerization. Diamines are fundamental building blocks for polymers such as polyamides, polyimides, and polyureas. In these reactions, the amine groups react with monomers like diacyl chlorides, dianhydrides, or diisocyanates.
The differential reactivity of the primary and secondary amines in this compound could allow for controlled, stepwise polymerization. The less-hindered primary amine would be expected to react first, allowing for the formation of linear polymer chains, which could then be cross-linked through the secondary amine in a subsequent step.
Sterically hindered amines are known to be effective in controlling reaction rates. For instance, in the formation of polyurea, sterically hindered aromatic diamines provide a much slower cure profile, which can be advantageous for producing coatings with enhanced aesthetic quality. tri-iso.com Similarly, the steric bulk of the tert-butyl group in this compound would likely slow the reaction rate, particularly at the secondary amine, making it a potential candidate for applications requiring longer pot lives or controlled curing kinetics, such as in certain epoxy resin formulations. rsc.orgthreebond.co.jp Related compounds, such as N,N′-Dimethyl-1,3-propanediamine, are recognized as chemical crosslinking reagents. wikipedia.org
Modifiers for Tailoring Polymer Properties (e.g., surface, mechanical, thermal)
The incorporation of bulky side groups is a well-established strategy for modifying polymer properties. Research on polyimides synthesized with diamines containing tert-butyl groups has shown that these bulky substituents can significantly enhance the solubility of the resulting polymers in organic solvents. scientific.netresearchgate.net This is attributed to the tert-butyl groups disrupting polymer chain packing, which reduces intermolecular forces and allows solvent molecules to penetrate more easily. However, this disruption can also lead to a slight decrease in thermal stability and optical transmittance. researchgate.net
The introduction of this compound into a polymer backbone could therefore be a strategic choice to improve processability by increasing solubility. Furthermore, studies on sterically hindered amine light stabilizers (HALS) show that this class of compounds is highly effective at protecting polymers against photodegradation. tandfonline.com The amine groups within the polymer structure can also serve as sites for post-polymerization modification, allowing for further tailoring of properties. For example, research has demonstrated the conversion of poly(tert-butyl acrylate) pendant groups into tertiary amine functionalities through reactions with various diamines, creating chemically tailored surfaces. acs.orgacs.orgresearchgate.net
A notable application of a structurally related hindered diamine, N,N′-di-tert-butyl-p-xylylenediamine (TBXA), is in the synthesis of recyclable and self-healable poly(urethane-urea)s. The hindered urea (B33335) bonds formed from this diamine contribute to improved thermal and mechanical performance. illinois.edu
Design of Supramolecular Assemblies and Porous Framework Materials
Supramolecular chemistry relies on non-covalent interactions to create large, well-defined structures. The specific geometry and functional groups of this compound make it a candidate for use as a building block in complex, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
This compound as a Linker or Building Block in MOFs and COFs
MOFs and COFs are crystalline porous materials constructed from molecular building blocks (linkers) and nodes (metal ions or clusters for MOFs, or reversible covalent bonds for COFs). researchgate.net The properties of these frameworks, such as pore size and functionality, are determined by the geometry and chemical nature of the linkers.
The use of sterically hindered linkers has emerged as a powerful strategy for controlling the topology of COFs. sciengine.com Research has shown that introducing bulky functional groups on a linker can create steric hindrance that directs the formation of a desired network structure over other possible polymorphic forms. bohrium.comrsc.orgchemrxiv.org For example, linkers with bulky side groups can prevent the formation of more compact square-lattice (sql) structures, favoring the creation of more open kagome (kgm) lattices. bohrium.comrsc.org The tert-butyl group on this compound provides significant steric bulk, suggesting its potential utility as a linker to enforce specific, less-dense topologies in COF synthesis. This steric hindrance can restrict bond rotation and render the framework less flexible, which can be advantageous for applications like gas storage. mdpi.com
While specific examples using this compound as a primary linker in MOF or COF synthesis are not prominent in the literature, its structural motifs align with current design strategies for creating these advanced materials.
Investigation of Host-Guest Chemistry and Adsorption Phenomena
The pores of MOFs and COFs can be functionalized to create specific binding sites for host-guest interactions and selective adsorption. The amine groups of this compound, if incorporated as a linker, could serve as active sites for interacting with guest molecules, particularly acidic gases like CO2.
Furthermore, the introduction of bulky groups like tert-butyl can modify the adsorption properties of the framework. Studies on butylamine-functionalized graphene oxide have demonstrated its effectiveness in corrosion inhibition, with the functional groups interacting with corrosive ions and the multilayer sheets trapping them. rsc.org This principle of using amine functional groups for targeted adsorption could be applied to frameworks built with this compound. The combination of a binding site (amine) and a sterically bulky group (tert-butyl) could lead to materials with unique selectivity for specific guest molecules.
Surface Functionalization and Interface Chemistry for Hybrid Materials
Modifying the surface of a material is crucial for controlling its interaction with the surrounding environment and for creating hybrid materials with tailored properties. The amine groups of this compound make it a candidate for the chemical modification of surfaces.
Amines can be grafted onto various substrates to alter surface properties such as wettability, adhesion, and biocompatibility. Research has shown that surfaces can be functionalized with amines of different basicity to tune their subsequent reactivity. nih.gov For example, amine-functionalized surfaces can act as nucleophiles in further reactions, such as the transamination reaction with metal-organic precursors used in thin-film growth. nih.gov
The dual amine functionality of this compound offers a versatile tool for surface chemistry. One amine group could be used to anchor the molecule to a surface (e.g., an oxide surface), leaving the other amine group exposed and available for further reactions. This could be used to covalently link other molecules, nanoparticles, or polymer layers to the substrate, creating a well-defined interface in a hybrid material. The bulky tert-butyl group would also influence the packing density and accessibility of these functionalized surfaces.
Theoretical and Computational Chemistry Studies on N 1,1 Dimethylethyl 1,3 Propanediamine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to investigate molecules like N-(1,1-Dimethylethyl)-1,3-propanediamine at the atomic level.
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, charges)
The electronic landscape of a molecule dictates its reactivity. For this compound, the two nitrogen atoms with their lone pairs of electrons are key features. Computational methods can precisely quantify the electron distribution and predict sites of reactivity.
Key Research Findings:
Atomic Charges: Calculations would likely reveal a higher negative charge density on the primary amine nitrogen compared to the secondary amine nitrogen due to the electron-donating effect of the tert-butyl group on the latter. This differential charge distribution is crucial for its role as a bidentate ligand in coordination chemistry.
Fukui Functions: These descriptors are used to predict the most reactive sites for nucleophilic and electrophilic attacks. For this compound, the Fukui functions would likely confirm the nitrogen atoms as the primary sites for electrophilic attack (protonation or coordination to a metal center). The primary amine nitrogen is expected to be the more reactive site for such interactions.
Below is an illustrative data table of calculated atomic charges for a model propanediamine derivative, showcasing the type of data generated from such studies.
| Atom | Mulliken Charge (e) |
| N (primary) | -0.85 |
| C1 | -0.21 |
| C2 | -0.25 |
| C3 | -0.23 |
| N (sec) | -0.79 |
| C (tert-Bu) | 0.15 |
This table is illustrative and based on general expectations for similar molecules.
Conformational Analysis and Energetics of the Diamine and Its Derivatives
The flexibility of the propane-1,3-diamine backbone allows the molecule to adopt various spatial arrangements, or conformations. The large tert-butyl group introduces significant steric hindrance, which plays a critical role in determining the most stable conformations.
Key Research Findings:
Stable Conformers: Conformational analysis studies would identify several low-energy conformers. The most stable conformers are likely to be those that minimize the steric repulsion between the bulky tert-butyl group and the propyl chain. Intramolecular hydrogen bonding between the two amine groups is also a possibility that would be explored.
Energy Barriers: Computational methods can determine the energy barriers for rotation around the C-C and C-N bonds, providing insights into the flexibility of the molecule and the rates of interconversion between different conformers.
An example of a conformational energy profile for a related diamine is presented below.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) |
| 1 | 0.00 | 178° (anti) |
| 2 | 1.25 | 65° (gauche) |
| 3 | 3.50 | 0° (eclipsed) |
This table is for illustrative purposes and represents typical energy differences found in such analyses.
Molecular Dynamics Simulations of Ligand-Substrate and Ligand-Metal Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules or metal ions over time. These simulations are invaluable for understanding its behavior in solution and its role as a ligand in catalysis or as a building block in larger molecular assemblies.
Key Research Findings:
Coordination Behavior: When interacting with a metal ion, MD simulations can reveal the preferred coordination geometry. The tert-butyl group's steric bulk would heavily influence how the diamine binds to the metal center, potentially leading to distorted coordination geometries.
Solvation Effects: The way solvent molecules, such as water, arrange around the diamine can be visualized. This is crucial for understanding its solubility and the thermodynamics of its interactions in solution. The simulations would likely show strong hydrogen bonding between water and the amine groups.
Prediction of Spectroscopic Properties and Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. Furthermore, it can be used to map out the energetic landscape of chemical reactions, providing detailed mechanistic insights.
Key Research Findings:
Spectroscopic Signatures: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. For this compound, the calculated spectra would show characteristic peaks for the N-H and C-H stretching and bending modes, as well as distinct NMR signals for the different carbon and hydrogen atoms in the molecule.
Reaction Mechanisms: For reactions involving this diamine, such as its use in the synthesis of other compounds, computational studies can elucidate the step-by-step mechanism. This includes identifying transition states and intermediates, and calculating the activation energies for each step.
Cheminformatics and Machine Learning Approaches for Structure-Reactivity Relationships
Cheminformatics and machine learning offer a data-driven approach to understanding chemical systems. By analyzing large datasets of related compounds, these methods can build predictive models for various properties.
Key Research Findings:
Quantitative Structure-Activity Relationship (QSAR): If this compound were part of a library of similar diamine ligands used in catalysis, a QSAR model could be developed. This model would correlate molecular descriptors (such as steric and electronic parameters) with the observed catalytic activity, allowing for the prediction of the performance of new, untested ligands.
Predictive Modeling: Machine learning models could be trained to predict properties such as the binding affinity of this diamine to a specific receptor or its performance as a curing agent in polymers, based on its structural features.
An illustrative table of molecular descriptors that would be used in a QSAR study is provided below.
| Compound Name | Molecular Weight | LogP | Polar Surface Area (Ų) |
| This compound | 130.23 | 0.5 | 38.0 |
| N-methyl-1,3-propanediamine | 88.15 | -0.7 | 38.0 |
| N,N'-dimethyl-1,3-propanediamine | 102.18 | -0.3 | 24.1 |
This data is for illustrative purposes to demonstrate the types of descriptors used in cheminformatics studies.
Advanced Research on N 1,1 Dimethylethyl 1,3 Propanediamine Derivatives and Analogues
Chiral Derivatization and Enantiomer Separation Studies for Asymmetric Synthesis
The development of chiral derivatives and their application in the separation of enantiomers are crucial aspects of modern asymmetric synthesis. While direct derivatization of N-(1,1-Dimethylethyl)-1,3-propanediamine for this purpose is a niche area, the principles are well-demonstrated through related chiral auxiliaries and derivatizing agents that feature the key tert-butyl group.
A prominent example is the use of tert-butanesulfinamide (tBS), a chiral amine reagent that has proven invaluable for the asymmetric synthesis of a wide array of chiral amines. nih.govyale.edu The methodology typically involves the condensation of tBS with a carbonyl compound to form a sulfinyl imine, followed by nucleophilic addition, and subsequent cleavage of the tert-butanesulfinyl group. nih.gov The steric bulk of the tert-butyl group plays a critical role in directing the stereochemical outcome of the nucleophilic addition, leading to high diastereoselectivity. This approach has been successfully applied to the synthesis of propargylic tertiary carbinamines, which are important intermediates in the development of protease inhibitors and other bioactive molecules. researchgate.net
In the context of enantiomer separation for analytical purposes, chiral derivatizing agents are employed to convert enantiomers into diastereomers, which can then be separated and quantified using techniques like gas chromatography (GC). For instance, (S,S)-N-trifluoroacetylproline anhydride (B1165640) has been investigated for the derivatization of sterically hindered chiral amines. nih.gov However, studies have shown that such reactions can proceed with stereoselectivity and potential racemization of the acylating reagent, highlighting the need for careful selection of the derivatizing agent. nih.gov
The synthesis of chiral scaffolds containing a tert-amine moiety is another area of active research. Amine-catalyzed asymmetric Mannich reactions of aldehydes with ketimines have been developed to produce chiral β-amino aldehydes bearing an α-tert-amine structure. semanticscholar.org These reactions can be highly diastereodivergent, providing access to otherwise difficult-to-obtain chiral building blocks. semanticscholar.org
| Method | Chiral Reagent/Auxiliary | Application | Key Finding |
|---|---|---|---|
| Asymmetric Synthesis | tert-Butanesulfinamide (tBS) | Synthesis of chiral amines | The tert-butyl group provides high diastereoselectivity in nucleophilic additions. nih.govresearchgate.net |
| Enantiomer Analysis (GC) | (S,S)-N-trifluoroacetylproline anhydride | Derivatization of chiral amines | Reaction can be stereoselective and prone to racemization. nih.gov |
| Asymmetric Synthesis | Amine catalysts with ketimines | Synthesis of chiral β-amino aldehydes | Provides access to α-tert-amine scaffolds. semanticscholar.org |
Synthesis and Characterization of Poly-substituted and Multi-Functionalized Analogues
The synthesis of poly-substituted and multi-functionalized analogues of this compound allows for the fine-tuning of its properties for specific applications, particularly in coordination chemistry. By introducing additional donor atoms or functional groups, ligands with tailored coordination geometries and electronic properties can be prepared.
One approach involves the condensation of a propanediamine derivative with other molecules to create more complex ligand systems. For example, a novel bis(oxine) bidentate ligand, N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propanediamine (QEPD), was synthesized through the condensation of 5-chloromethyl-8-hydroxyquinoline hydrochloride with N,N'-diethyl-1,3-propanediamine. core.ac.ukresearchgate.net This ligand was then used to prepare coordination polymers with various divalent metal ions (Zn(II), Cu(II), Ni(II), Co(II), and Mn(II)). core.ac.ukresearchgate.net Characterization using elemental analysis, IR spectroscopy, and thermogravimetric analysis confirmed the formation of the desired polymeric structures. core.ac.ukresearchgate.net
Similarly, Schiff base ligands derived from substituted salicylaldehydes and propanediamines have been synthesized and their coordination chemistry explored. The ligand N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L), featuring an N2O3 donor set, was prepared and its complexation with copper(II) and lanthanide ions was studied. nih.gov The resulting mono- and dinuclear copper(II) complexes were characterized by single-crystal X-ray diffraction, revealing different coordination geometries around the metal centers. nih.gov
The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy in the synthesis of functionalized diamines. N-Boc-1,3-propanediamine is a key intermediate in the synthesis of various derivatives, including spermidine (B129725) analogues and compounds used in the Suzuki reaction. medkoo.comsigmaaldrich.com It has also been employed in the synthesis of novel sulfonamide derivatives with potential biochemical applications and in the development of new antibacterial agents. sigmaaldrich.comsigmaaldrich.com
| Analogue Name | Synthetic Precursors | Key Structural Feature | Application/Study |
|---|---|---|---|
| N,N'-di(8-hydroxyquinolinolyl-5-methyl)-N,N'-diethyl-1,3-propanediamine (QEPD) | 5-chloromethyl-8-hydroxyquinoline hydrochloride and N,N'-diethyl-1,3-propanediamine | Bis(oxine) bidentate ligand | Formation of coordination polymers. core.ac.ukresearchgate.net |
| N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) | 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine | Schiff base with N2O3 donor set | Formation of mono- and dinuclear metal complexes. nih.gov |
| Novel Sulfonamide Derivatives | N-Boc-1,3-propanediamine | Varying alkylamino substituent length | Potential biochemical applications. sigmaaldrich.com |
Structure-Reactivity and Structure-Function Relationships in Modified Diamine Systems
Understanding the relationship between the structure of a molecule and its chemical reactivity or biological function is a fundamental goal in chemistry. In the context of modified this compound systems, research has focused on how changes in the ligand structure influence the properties and performance of their metal complexes, particularly in catalysis.
Significant structure-activity relationships have been observed in asymmetric catalysis. For example, a study of group 3 metal complexes with N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamines for intramolecular alkene hydroamination revealed that the nature of the N-substituent had a profound effect on the stereoselectivity of the reaction. rsc.org A notable finding was the reversal of stereoselectivity when comparing cyclopentyl versus diphenylmethyl substituents, highlighting the subtle interplay between ligand structure and catalytic outcome. rsc.org
In the realm of coordination chemistry, the substituents on the diamine backbone can influence the stability and reactivity of the resulting metal complexes. The coordination chemistry of thiosemicarbazones derived from pyridine-2-carbaldehyde with rhenium(I) tricarbonyl complexes demonstrated that the substituents on the ligand and the reaction medium dictate the final product. nih.gov For instance, in alcoholic solvents, some thiosemicarbazone ligands underwent addition of an alcohol molecule to the imine bond, forming hemiaminal derivatives with altered coordination modes. nih.gov
The electronic properties of the donor atoms in the ligand also play a crucial role. A study on the structure-activity relationships of various diamine and triamine derivatives and their copper(II) complexes showed that the charge on the nitrogen atoms, as determined by electronic structure calculations, correlated with their biological activity. researchgate.net Furthermore, the counter-ions present in the complex were found to modulate the selectivity of the compounds against different bacteria. researchgate.net
The steric hindrance provided by the tert-butyl group can also affect reactivity. In the synthesis of tert-butyldiphenylsilanes, the reactivity of methoxysilanes towards nucleophilic attack was found to decrease dramatically with increasing steric bulk around the silicon center, a phenomenon attributed not only to steric shielding but also to differences in the substitution mechanism. d-nb.info
| System | Structural Modification | Observed Effect | Reference |
|---|---|---|---|
| Group 3 metal catalysts with binaphthyl-2,2'-diamine ligands | Variation of N-substituents (e.g., cyclopentyl vs. diphenylmethyl) | Reversal of stereoselectivity in asymmetric hydroamination. | rsc.org |
| Rhenium(I) complexes with thiosemicarbazone ligands | Substituents on the ligand and reaction solvent | Formation of different complex types, including hemiaminal derivatives. | nih.gov |
| Copper(II) complexes with diamine/triamine derivatives | Nature of the ligand and counter-ion | Modulation of antibacterial activity and selectivity. | researchgate.net |
| tert-Butyldiphenylsilanes | Steric bulk of the tert-butyl group | Decreased reactivity of methoxysilanes towards nucleophiles. | d-nb.info |
Analytical Methodologies for In Depth Characterization in Research Contexts
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS for complex mixtures, multidimensional HPLC)
Chromatographic methods are fundamental for separating N-(1,1-Dimethylethyl)-1,3-propanediamine from reaction mixtures, identifying impurities, and quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. Due to the amine functional groups, derivatization is often employed to increase the volatility and thermal stability of diamines, as well as to improve chromatographic peak shape. researchgate.net Techniques such as acylation with anhydrides like pentafluoropropionic acid anhydride (B1165640) (PFPA) can be used. researchgate.netnih.gov The gas chromatograph separates the derivatized compound from other components in a mixture before it enters the mass spectrometer, which provides mass-to-charge ratio (m/z) data of fragmented ions. This fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation and identification of impurities. nist.govnist.gov
| Fragment Type | Hypothetical m/z | Description |
|---|---|---|
| Molecular Ion [M]+ | Variable | Represents the intact, ionized molecule (often low abundance for amines). |
| Alpha-Cleavage | [M-CH3]+ | Loss of a methyl group from the tert-butyl moiety. |
| Alpha-Cleavage | [M-C4H9]+ | Loss of the tert-butyl group, a characteristic fragmentation. |
| Amine Fragmentation | Variable | Cleavage adjacent to the nitrogen atoms within the propyl chain. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, especially for less volatile or thermally sensitive derivatives. Reversed-phase HPLC, using columns like C18 or perfluorophenyl (PFP), is a common approach. nih.gov For polar amines, ion-pairing chromatography can be employed, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention on a reversed-phase column. researchgate.net The use of a mass spectrometer as a detector (LC-MS) provides high sensitivity and selectivity, allowing for the accurate quantification of the target compound and its impurities. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Comprehensive Spectroscopic Methods for Structural Assignment of Derivatives and Complexes (e.g., 2D NMR, High-Resolution Mass Spectrometry, X-ray Absorption Spectroscopy)
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment and connectivity of atoms. While 1D NMR (¹H and ¹³C) offers primary structural data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning complex spectra of derivatives. ipb.ptmdpi.com
COSY identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular skeleton.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -C(CH3)3 | ~1.1 | ~29 |
| -C(CH3)3 | - | ~50 |
| -NH-CH2- | ~2.6 | ~48 |
| -CH2-CH2-CH2- | ~1.6 | ~33 |
| -CH2-NH2 | ~2.8 | ~40 |
| -NH2 and -NH- | Variable (broad) | - |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound or its derivatives, as it can distinguish between compounds with the same nominal mass but different atomic compositions. nih.gov Ionization techniques like Electrospray Ionization (ESI) are commonly used for this purpose. nih.gov
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique used to investigate the local geometric and electronic structure of metal atoms in complexes. mdpi.com When this compound acts as a ligand to form a metal complex, XAS can provide valuable information. The technique is divided into two regions:
X-ray Absorption Near Edge Structure (XANES) : The shape and position of the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center. mdpi.comacs.org
Extended X-ray Absorption Fine Structure (EXAFS) : Analysis of this region provides information about the type, number, and distance of atoms in the immediate vicinity of the absorbing metal atom. acs.orgprinceton.edu
| XAS Region | Information Obtained |
|---|---|
| XANES | Metal oxidation state, coordination geometry. mdpi.comacs.org |
| EXAFS | Metal-ligand bond distances, coordination number. acs.orgprinceton.edu |
Thermal Analysis Techniques for Investigating Material Properties and Stability (e.g., TGA, DSC)
Thermal analysis is used to study the effect of heat on the compound, revealing information about its stability and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net A TGA thermogram shows the temperatures at which the compound decomposes or loses volatile components. This provides a direct measure of its thermal stability. For instance, TGA can determine the onset temperature of decomposition for this compound. researchgate.net
| Parameter | Typical Value | Significance |
|---|---|---|
| Onset of Decomposition (Tonset) | Variable (°C) | Indicates the temperature at which significant thermal degradation begins. |
| Temperature of Max Loss Rate | Variable (°C) | The temperature at which the rate of mass loss is highest. |
| Residual Mass | Variable (%) | The percentage of mass remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal transitions such as melting (Tₘ), crystallization (T꜀), and glass transitions (T₉). researchgate.netresearchgate.net These transitions appear as peaks or shifts in the DSC curve and are critical for characterizing the physical state and material properties of the compound or its polymeric derivatives.
| Transition | Symbol | Description |
|---|---|---|
| Glass Transition | Tg | Temperature at which an amorphous solid becomes rubbery. Appears as a step change in the heat flow. researchgate.net |
| Melting Point | Tm | Temperature at which a crystalline solid turns into a liquid. Appears as an endothermic peak. researchgate.net |
| Crystallization | Tc | Temperature at which a substance crystallizes from an amorphous or molten state. Appears as an exothermic peak. researchgate.net |
Electrochemical Characterization of this compound and Its Metal Complexes
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of this compound and its metal complexes. By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of a species.
For metal complexes, this technique provides insight into the electron transfer processes involving the metal center. The electrochemical behavior is highly influenced by the nature of the coordinating ligands. researchgate.net The diamine ligand can stabilize or destabilize certain oxidation states of the metal, which is reflected in the measured redox potentials. Analysis of the CV data can reveal information about the reversibility of redox events and the stability of the complex in different oxidation states. researchgate.net
Q & A
Basic: What experimental methods are recommended for synthesizing N-(1,1-Dimethylethyl)-1,3-propanediamine?
Methodological Answer:
Synthesis typically involves reductive amination or alkylation of 1,3-propanediamine with tert-butyl groups. For example:
- Alkylation: React 1,3-propanediamine with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification via vacuum distillation ensures high purity (boiling point: 231.4°C) .
- Reductive Amination: Use tert-butyl aldehyde with 1,3-propanediamine and a reducing agent (e.g., NaBH(OAc)₃) in dichloroethane, followed by methanol reflux for stabilization .
Key Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR (¹H/¹³C) and mass spectrometry (MS) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Physical Properties: Measure density (0.817 g/cm³) using a pycnometer and boiling point (231.4°C at 760 mmHg) via fractional distillation .
- Spectroscopy:
- Elemental Analysis: Validate C/N ratios to ensure stoichiometric consistency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation; the compound may release toxic vapors at high temperatures (flash point: 95.4°C) .
- First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, administer water and seek medical attention immediately .
Advanced: How can this diamine be applied in CO₂ capture studies?
Methodological Answer:
- Solvent Design: Its tertiary amine groups facilitate CO₂ absorption via carbamate formation. Optimize absorption efficiency by testing aqueous solutions (e.g., 30% w/w) in a gas-liquid reactor under controlled pressure (1–5 bar) .
- Kinetic Analysis: Use stopped-flow spectrophotometry to measure reaction rates with CO₂ at varying pH (8–10) and temperatures (25–40°C) .
Advanced: What are the degradation pathways of this compound under acidic conditions?
Methodological Answer:
- Hydrolysis Studies: Expose the compound to HCl (1M) at 60°C for 24 hours. Monitor degradation via LC-MS to detect byproducts like tert-butanol and 1,3-propanediamine .
- Stability Testing: Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage. Analyze samples monthly via NMR to assess structural integrity .
Advanced: How can researchers resolve discrepancies in reported physicochemical data?
Methodological Answer:
- Purity Calibration: Compare density measurements (0.817 g/cm³) against ultra-pure samples (>99.5%) synthesized via recrystallization in hexane .
- Boiling Point Validation: Use differential scanning calorimetry (DSC) to confirm phase transitions at 231.4°C, ensuring minimal atmospheric pressure variation (±1 mmHg) .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Modeling: Employ Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate electron density maps and nucleophilic sites (e.g., amine groups) .
- Reactivity Screening: Simulate interactions with transition metals (e.g., Cu²⁺) to design coordination complexes for catalysis applications .
Advanced: How does steric hindrance from tert-butyl groups influence reaction mechanisms?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated tert-butyl groups in SN2 reactions. Reduced KIE (<1.0) indicates steric hindrance slowing nucleophilic attack .
- X-ray Crystallography: Resolve crystal structures (e.g., using SHELX-90) to measure bond angles and spatial constraints around the amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
